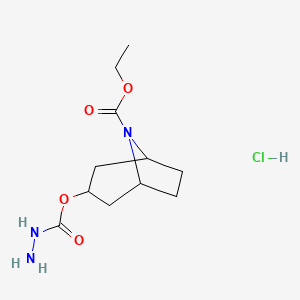
8-Azabicyclo(3.2.1)octane-8-carboxylic acid, 3-((hydrazinocarbonyl)oxy)-, ethyl ester, monohydrochloride, endo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Azabicyclo(3.2.1)octane-8-carboxylic acid, 3-((hydrazinocarbonyl)oxy)-, ethyl ester, monohydrochloride, endo- is a complex organic compound that belongs to the family of tropane alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azabicyclo(3.2.1)octane-8-carboxylic acid, 3-((hydrazinocarbonyl)oxy)-, ethyl ester, monohydrochloride, endo- typically involves the enantioselective construction of the 8-azabicyclo(3.2.1)octane scaffold. This can be achieved through various methodologies, including asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The reaction conditions often involve the use of rhodium (II) complex/chiral Lewis acid binary systems to achieve high diastereo- and enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Azabicyclo(3.2.1)octane-8-carboxylic acid, 3-((hydrazinocarbonyl)oxy)-, ethyl ester, monohydrochloride, endo- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used .
Scientific Research Applications
8-Azabicyclo(3.2.1)octane-8-carboxylic acid, 3-((hydrazinocarbonyl)oxy)-, ethyl ester, monohydrochloride, endo- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Azabicyclo(3.2.1)octane-8-carboxylic acid, 3-((hydrazinocarbonyl)oxy)-, ethyl ester, monohydrochloride, endo- involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but they likely include neurotransmitter receptors and enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 8-Azabicyclo(3.2.1)octane-8-carboxylic acid, 3-hydroxy-, ethyl ester
- 3-Benzylamino-8-aza-bicyclo(3.2.1)octane-8-carboxylic acid ethyl ester
Uniqueness
8-Azabicyclo(3.2.1)octane-8-carboxylic acid, 3-((hydrazinocarbonyl)oxy)-, ethyl ester, monohydrochloride, endo- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
CAS No. |
67916-84-1 |
|---|---|
Molecular Formula |
C11H20ClN3O4 |
Molecular Weight |
293.75 g/mol |
IUPAC Name |
ethyl 3-(hydrazinecarbonyloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H19N3O4.ClH/c1-2-17-11(16)14-7-3-4-8(14)6-9(5-7)18-10(15)13-12;/h7-9H,2-6,12H2,1H3,(H,13,15);1H |
InChI Key |
TVCQTDAOKSUWRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C2CCC1CC(C2)OC(=O)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


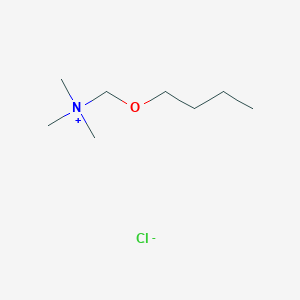
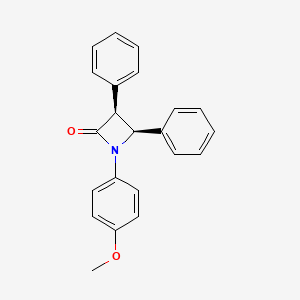

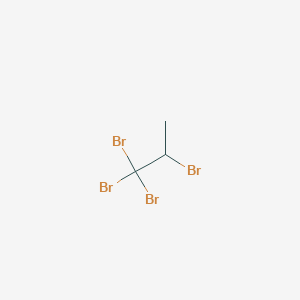
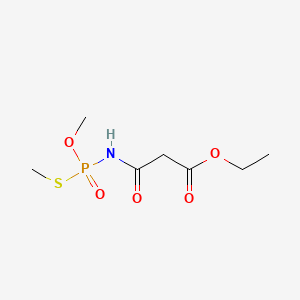
![2,7-Diethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14464231.png)

![1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane](/img/structure/B14464238.png)
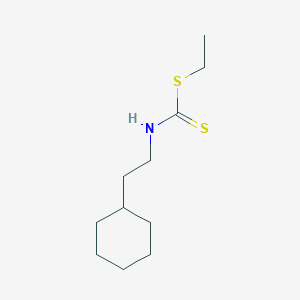
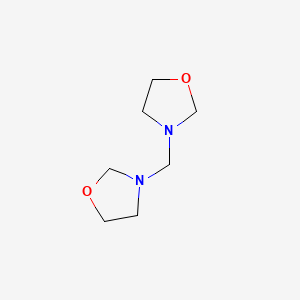


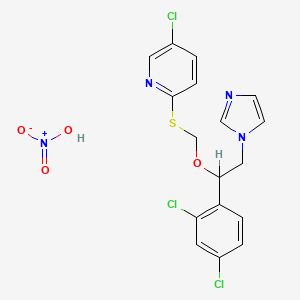
![2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14464268.png)
